2-Chloro-4-(4-methoxyphenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(4-methoxyphenyl)phenol, 95% (2C4MPP) is an organic compound with a molecular formula of C9H10ClO2. It is a white crystalline solid with a melting point of 109-110 °C and a boiling point of 270-272 °C. It is soluble in chloroform, ethyl acetate, and ethanol, and is insoluble in water. 2C4MPP is widely used in the synthesis of various compounds, as well as in pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
2-Chloro-4-(4-methoxyphenyl)phenol, 95% has been studied extensively for its potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds, such as aryl chlorides, aryl amines, and aryl esters. It has also been used as a reagent in organic synthesis, such as the synthesis of quinoline derivatives and the synthesis of 2-chloro-4-methylphenol. Additionally, it has been used as a catalyst for the synthesis of aryl ethers, and as a reagent for the synthesis of various heterocyclic compounds.
Mechanism of Action
2-Chloro-4-(4-methoxyphenyl)phenol, 95% is an organic compound with a molecular formula of C9H10ClO2. It is a white crystalline solid with a melting point of 109-110 °C and a boiling point of 270-272 °C. It is soluble in chloroform, ethyl acetate, and ethanol, and is insoluble in water. 2-Chloro-4-(4-methoxyphenyl)phenol, 95% is an electrophilic compound, meaning it is capable of undergoing a reaction with an electron-rich species. This reaction is initiated by the formation of a carbocation intermediate, which is then attacked by a nucleophile.
Biochemical and Physiological Effects
2-Chloro-4-(4-methoxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to have antiviral, antifungal, and antibacterial activity. Additionally, it has been shown to have anti-inflammatory and antinociceptive effects. Furthermore, it has been studied for its potential effects on the central nervous system, and has been found to have anxiolytic and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-methoxyphenyl)phenol, 95% can be used in a variety of laboratory experiments, due to its solubility in organic solvents and its stability under a variety of conditions. Additionally, it can be used in a variety of synthetic reactions, and is relatively easy to obtain and store. However, it should be noted that 2-Chloro-4-(4-methoxyphenyl)phenol, 95% is an electrophilic compound, and therefore should be handled with caution, as it can react with electron-rich species.
Future Directions
The potential applications of 2-Chloro-4-(4-methoxyphenyl)phenol, 95% are numerous, and further research is needed to explore its full potential. Future research should focus on its effects on the immune system, as well as its potential applications in the synthesis of novel compounds. Additionally, further research should be conducted to explore its potential use in the synthesis of drugs and other pharmaceuticals. Additionally, further research should be conducted to explore its potential use in the synthesis of dyes and other industrial applications. Finally, research should be conducted to explore its potential use in the synthesis of agrochemicals and other agrichemicals.
Synthesis Methods
2-Chloro-4-(4-methoxyphenyl)phenol, 95% can be synthesized by the reaction of 4-methoxyphenol and chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane at a temperature of 0-5 °C. The product is then extracted with ethyl acetate and purified by recrystallization.
properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTLALIYIIFAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514801 |
Source
|
Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85972-64-1 |
Source
|
Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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